molecular formula C5H8O3 B145722 Ethyl (2R)-2,3-epoxypropanoate CAS No. 111058-33-4

Ethyl (2R)-2,3-epoxypropanoate

Cat. No.: B145722
CAS No.: 111058-33-4
M. Wt: 116.11 g/mol
InChI Key: LSGWSXRILNPXKJ-SCSAIBSYSA-N
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Description

Ethyl (2R)-2,3-epoxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an epoxy group, which is a three-membered cyclic ether, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2,3-epoxypropanoate can be synthesized through several methods. One common approach involves the epoxidation of ethyl acrylate using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxy ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Catalysts such as titanium-based catalysts or other transition metal complexes can be employed to facilitate the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2,3-epoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The epoxy ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxy group.

    Alcohols: Resulting from the reduction of the ester group.

    Functionalized Esters: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl (2R)-2,3-epoxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2R)-2,3-epoxypropanoate involves its reactivity towards nucleophiles due to the strained three-membered epoxy ring. The epoxy group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ester group can also participate in reactions, such as hydrolysis or reduction, depending on the conditions.

Comparison with Similar Compounds

Ethyl (2R)-2,3-epoxypropanoate can be compared with other similar compounds, such as:

    Ethyl glycidate: Another epoxy ester with similar reactivity but different applications.

    Mthis compound: A methyl ester analog with slightly different physical and chemical properties.

    Propylene oxide: A simpler epoxide with broader industrial applications.

The uniqueness of this compound lies in its specific combination of an epoxy and ester functional group, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl (2R)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWSXRILNPXKJ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363761
Record name ETHYL (2R)-2,3-EPOXYPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111058-33-4
Record name Ethyl (2R)-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111058-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL (2R)-2,3-EPOXYPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2R)-oxirane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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